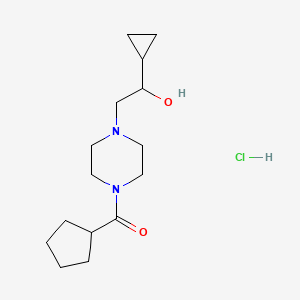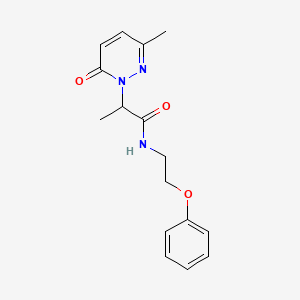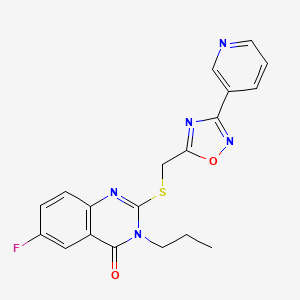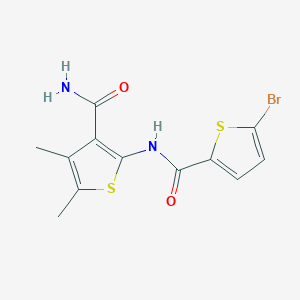
Cyclopentyl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a cyclopentyl group, a piperazine ring, and a cyclopropyl group attached to a hydroxyethyl group. The methanone group would likely be connected to the piperazine ring .Scientific Research Applications
Anticancer and Antituberculosis Properties
Research indicates that certain cyclopropyl (piperazin-1-yl) methanone derivatives have shown promising results in the treatment of cancer and tuberculosis. For instance, compounds synthesized using the reductive amination method exhibited significant in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 and demonstrated substantial antituberculosis activity. One particular compound showed both antituberculosis and anticancer properties, marking a dual therapeutic potential (Mallikarjuna, Padmashali, & Sandeep, 2014).
Alzheimer's Disease Treatment
A series of multifunctional amides, including a specific piperazinyl methanone derivative, was synthesized and evaluated for their enzyme inhibitory potentials and cytotoxicity towards Alzheimer's disease. These compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, with one compound, in particular, displaying very good activity against acetyl and butyrylcholinesterase enzymes. This suggests a potential therapeutic application in the treatment of Alzheimer's disease (Hassan et al., 2018).
Antimicrobial Properties
New pyridine derivatives, including piperazin-1-yl methanone, were synthesized and showed variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests potential use in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Mechanism of Action
properties
IUPAC Name |
cyclopentyl-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2.ClH/c18-14(12-5-6-12)11-16-7-9-17(10-8-16)15(19)13-3-1-2-4-13;/h12-14,18H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECKPMPYLVOWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2641774.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2641775.png)
![1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2641779.png)



![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2641788.png)
![6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2641789.png)
![3-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641790.png)

